(R)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate
Overview
Description
(R)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereochemistry and Pharmacological Profile Improvement
- Stereochemistry Influence on Biological Properties : Research on enantiomerically pure compounds, including those structurally related to "(R)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate," shows that the configuration of stereocenters directly influences the biological properties of the compounds. For example, (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide ((R)-phenylpiracetam) and its derivatives demonstrate enhanced pharmacological profiles due to specific stereochemistry, highlighting the importance of stereochemical considerations in drug design and synthesis (Veinberg et al., 2015).
Hydroaminomethylation of Oleochemicals
- Functionalization of Bio-based Compounds : The hydroaminomethylation reaction has been applied to oleochemicals, demonstrating a method to graft various amines onto alkyl chains of vegetable oils. This approach generates bio-based products with potential applications as monomers in polymer chemistry and bio-based surface-active agents. Such chemical modifications are essential for creating functional materials from renewable resources (Vanbésien et al., 2018).
Drug-Lead Anti-tuberculosis Phytochemicals
- Identification of Anti-TB Phytochemicals : A systematic review focusing on antituberculosis phytochemicals from plants reveals the potential of natural compounds in developing new anti-TB regimens. This approach is crucial for combating multidrug-resistant TB strains and supporting global health initiatives like WHO's 'END-TB' campaign. Phytochemicals offer a rich source for drug development, underscoring the need for further research on their biological activities and structural-drug chemistry analyses (Swain et al., 2021).
Properties
IUPAC Name |
methyl N-[(2R)-1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-17-12(16)13-10(11(15)14-18-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCAUQHSJMAOFY-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=C1)C(=O)NOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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